

The Pharmacokinetic Profile of Abemaciclib's Active Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Abemaciclib metabolite M18 hydrochloride*

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Introduction

Abemaciclib (marketed as Verzenio) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Upon administration, abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.^{[1][2]} Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are pharmacologically active and contribute significantly to the overall clinical efficacy of the drug.^{[3][4]} This technical guide provides a comprehensive overview of the pharmacokinetics of these active metabolites, presenting quantitative data, experimental methodologies, and visual representations of key processes to support further research and development.

Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites

The pharmacokinetic profiles of abemaciclib and its primary active metabolites have been characterized in several clinical studies. A summary of the key quantitative parameters is presented in the tables below for easy comparison.

Table 1: Plasma Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites (M2, M18, and M20) in Healthy Subjects Following a Single Oral 150 mg Dose of [14C]-abemaciclib.

Analyte	Tmax (h)	Half-life (t _{1/2}) (h)
Abemaciclib	-	29.0
M2	-	104.0
M18	-	55.9
M20	-	43.1

Data sourced from a clinical drug interaction study abstract.[\[5\]](#) Note: Cmax and AUC values were not provided in this specific abstract.

Table 2: Relative Exposure of Abemaciclib and its Active Metabolites in Plasma.

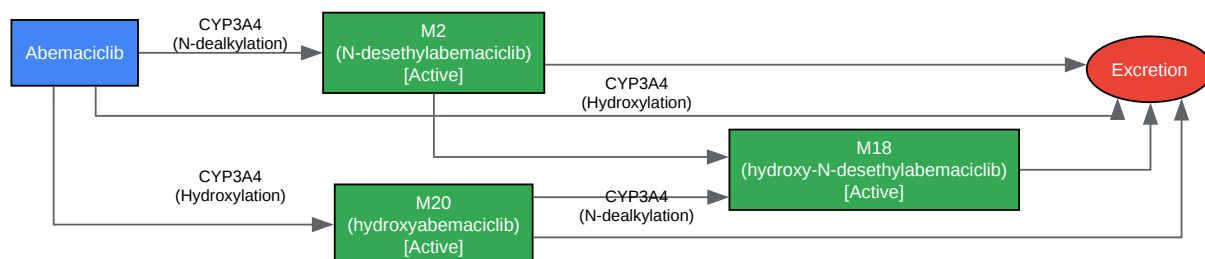
Analyte	Contribution to Total Circulating Analytes in Plasma (AUC)
Abemaciclib	34%
M2 (N-desethylabemaciclib)	25%
M18 (hydroxy-N-desethylabemaciclib)	13%
M20 (hydroxyabemaciclib)	26%

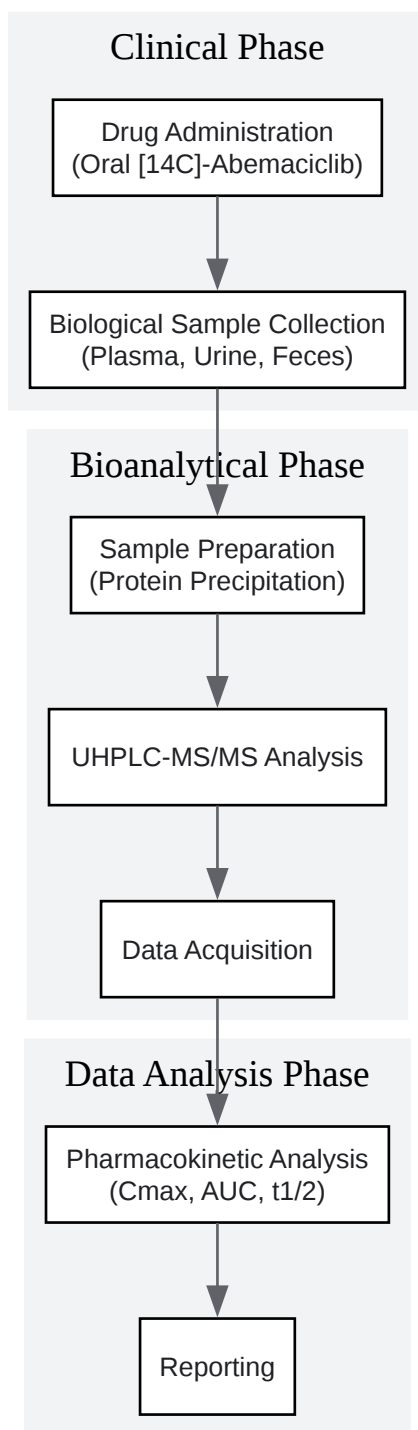
Data represents the percentage of the total AUC of circulating analytes in plasma and is derived from multiple sources.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Metabolic Pathway of Abemaciclib

Abemaciclib is primarily metabolized in the liver by CYP3A4.[\[2\]](#) The major metabolic pathways involve N-dealkylation and hydroxylation.[\[7\]](#) N-desethylabemaciclib (M2) is a major active metabolite formed through N-dealkylation.[\[1\]](#) Hydroxyabemaciclib (M20) is another significant active metabolite resulting from hydroxylation.[\[1\]](#) Further metabolism of either M2 or M20 by

CYP3A4 can lead to the formation of hydroxy-N-desethylabemaciclib (M18).[8] These three active metabolites, M2, M18, and M20, are equipotent to the parent drug, abemaciclib.[1][6]





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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abstract CT153: Pharmacokinetic drug interactions between abemaciclib and CYP3A inducers and inhibitors | Semantic Scholar [semanticscholar.org]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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